GAK inhibitor 49

Description

Propriétés

IUPAC Name |

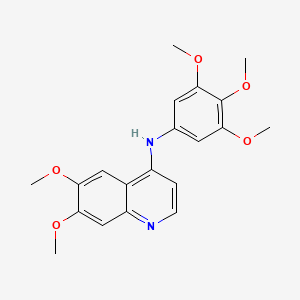

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGLYMWNDRFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GAK Inhibitor 49: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a ubiquitous serine/threonine kinase, plays a critical role in cellular trafficking, particularly in the uncoating of clathrin-coated vesicles, a fundamental process in endocytosis. Its involvement in key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway, and its association with various diseases such as cancer and Parkinson's disease, have positioned GAK as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of GAK inhibitor 49, also known as SGC-GAK-1, a potent and selective chemical probe for studying GAK biology.

Core Mechanism of Action

This compound (SGC-GAK-1) is a potent, ATP-competitive inhibitor of GAK.[1][2] It directly targets the ATP-binding pocket of the GAK kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal functioning of GAK in cellular processes. The primary and most well-characterized role of GAK is its function as a cofactor for Hsc70 in the uncoating of clathrin-coated vesicles.[3] By inhibiting GAK's kinase activity, this compound interferes with this process, leading to a disruption in clathrin-mediated endocytosis. This has downstream consequences on receptor trafficking and signaling, most notably impacting the EGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (SGC-GAK-1) and its associated control compounds.

Table 1: In Vitro Binding Affinity and Potency of this compound (SGC-GAK-1)

| Parameter | Value | Assay Type | Reference |

| Ki | 3.1 nM | Biochemical Kinase Assay | [4] |

| Kd | 1.9 nM | KINOMEscan | [5] |

Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound (SGC-GAK-1)

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | HEK293 | 110 nM | NanoBRET Target Engagement | [5] |

| IC50 | LNCaP | 0.05 ± 0.15 µM | Cell Viability Assay | [6] |

| IC50 | 22Rv1 | 0.17 ± 0.65 µM | Cell Viability Assay | [6] |

Table 3: Kinase Selectivity Profile of this compound (SGC-GAK-1)

| Kinase | Kd (nM) | Selectivity (fold vs. GAK) | Assay Type | Reference |

| GAK | 1.9 | 1 | KINOMEscan | [6] |

| RIPK2 | 110 | >50 | KINOMEscan | [6] |

| ADCK3 | 190 | >100 | KINOMEscan | [6] |

| NLK | 520 | >250 | KINOMEscan | [6] |

| AAK1 | 53,000 | >27,000 | Biochemical Kinase Assay | [6] |

| STK16 | 51,000 | >26,000 | Biochemical Kinase Assay | [6] |

Table 4: Control Compounds for this compound (SGC-GAK-1) Studies

| Compound | Description | Key Data | Reference |

| SGC-GAK-1N | Structurally related negative control | Weak GAK binding | [3] |

| Compound 18 | Potent RIPK2 inhibitor, lacks GAK activity | RIPK2 IC50 = 360 ± 190 nM (NanoBRET) | [3] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)

This protocol describes a representative radiometric assay for determining the in vitro potency of GAK inhibitors.

Materials:

-

Recombinant human GAK enzyme

-

Substrate: Histone H3.3/H4 Tetramer Protein (20 µM)[1]

-

[γ-³³P]-ATP (10 µM)[1]

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (SGC-GAK-1) dilution series

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the GAK inhibitor dilutions. For control wells (0% inhibition), add buffer with DMSO. For background wells, add buffer without the enzyme.

-

Add the GAK enzyme to all wells except the background wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]-ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells and determine the IC₅₀ value by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the measurement of this compound binding to GAK in living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-GAK Fusion Vector

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer K-5

-

This compound (SGC-GAK-1) dilution series

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

96-well white assay plates

-

Luminometer capable of measuring BRET

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-GAK Fusion Vector and culture overnight.

-

Harvest and resuspend the transfected cells in Opti-MEM®.

-

Add the NanoBRET™ Tracer K-5 to the cell suspension at the recommended concentration.

-

Dispense the cell-tracer mix into the wells of a 96-well plate.

-

Add the serially diluted this compound to the wells. Include no-inhibitor and no-tracer controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

-

Equilibrate the plate to room temperature for 15 minutes.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.

-

Calculate the BRET ratio and determine the IC₅₀ value of the inhibitor by plotting the BRET ratio against the inhibitor concentration.

Signaling Pathways and Visualizations

GAK in Clathrin-Mediated Endocytosis

GAK plays a crucial role in the disassembly of the clathrin coat from newly formed vesicles, a critical step for the vesicle to fuse with endosomes and release its cargo. Inhibition of GAK disrupts this uncoating process.

Caption: GAK's role in clathrin-coated vesicle uncoating and its inhibition.

GAK in EGFR Signaling Pathway

By modulating clathrin-mediated endocytosis, GAK influences the trafficking and signaling of the Epidermal Growth Factor Receptor (EGFR). Inhibition of GAK can lead to altered EGFR localization and downstream signaling.

Caption: GAK's influence on the EGFR signaling pathway via endocytosis.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical characterization of a GAK inhibitor.

Caption: A logical workflow for the preclinical evaluation of a GAK inhibitor.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]

- 6. medchemexpress.com [medchemexpress.com]

The Function of GAK Inhibitor 49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclin G-Associated Kinase (GAK) inhibitor 49, a potent and selective ATP-competitive inhibitor of GAK. This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for its evaluation, and visualizes the cellular pathways it modulates.

Core Concepts: Understanding GAK and its Inhibition

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays crucial roles in two fundamental cellular processes: clathrin-mediated trafficking and cell division (mitosis).[1][2] Its involvement in these pathways has made it a target of interest for therapeutic intervention in various diseases, including cancer and viral infections.

GAK inhibitor 49 is a small molecule designed to specifically block the kinase activity of GAK. It achieves this by competing with ATP for binding to the kinase's active site.[3] This inhibition leads to the disruption of downstream signaling pathways that are dependent on GAK's enzymatic function.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound and a widely used chemical probe for GAK, SGC-GAK-1.

Table 1: In Vitro and Cellular Potency of GAK Inhibitors

| Compound | Assay Type | Potency (Ki) | Potency (Kd) | Cellular IC50 | Reference |

| This compound | Biochemical | 0.54 nM | - | 56 nM | [3] |

| SGC-GAK-1 | Biochemical | 3.1 nM | 1.9 nM | 110 nM | [3][4][5] |

Table 2: Kinase Selectivity Profile of GAK Inhibitors

| Compound | Off-Target Kinase | Potency (Ki) | Potency (Kd) | Selectivity vs. GAK | Reference |

| This compound | RIPK2 | - | Binding noted | Data not quantified | [3] |

| AAK1 | 53 µM | - | >98,000-fold | [5] | |

| BMP2K | 63 µM | - | >116,000-fold | ||

| STK16 | 51 µM | - | >94,000-fold | [5] | |

| SGC-GAK-1 | RIPK2 | - | 110 nM | ~58-fold | [3] |

| ADCK3 | - | 190 nM | ~100-fold | [5] | |

| NLK | - | 520 nM | ~274-fold | [5] |

Signaling Pathways and Mechanism of Action

GAK's dual roles in cellular function mean that its inhibition has pleiotropic effects. The following diagrams illustrate the key signaling pathways affected by this compound.

Inhibition of Clathrin-Mediated Trafficking

GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis and intracellular trafficking.[1][2] By phosphorylating adaptor proteins like AP-2, GAK facilitates the release of clathrin from vesicles, allowing for the recycling of components and the transport of cargo. Inhibition of GAK disrupts this process, which can impact viral entry and the turnover of cell surface receptors.

Disruption of Mitotic Progression

GAK is also localized to the centrosome and is required for proper spindle formation and chromosome alignment during mitosis.[1][6] Inhibition of GAK leads to defects in the mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing cells to arrest in the G2/M phase of the cell cycle.[6] This can ultimately lead to apoptosis in cancer cells.

Experimental Protocols

The following are representative protocols for evaluating the effects of this compound in a laboratory setting.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against purified GAK enzyme.

Objective: To quantify the concentration of this compound required to inhibit 50% of GAK enzymatic activity.

Materials:

-

Recombinant human GAK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

GAK substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add GAK enzyme and the GAK substrate to each well.

-

Add the diluted this compound to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Viability Assay

This protocol details how to assess the effect of this compound on the viability of cancer cell lines.[5]

Objective: To determine the concentration of this compound that reduces cell viability by 50% (GI50).

Materials:

-

Cancer cell line of interest (e.g., 22Rv1 prostate cancer cells)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the results to determine the GI50 value.

Western Blot for Mitotic Arrest Markers

This protocol is for detecting changes in protein markers associated with mitotic arrest following treatment with this compound.[6]

Objective: To qualitatively or quantitatively assess the upregulation of mitotic arrest markers, such as phosphorylated Histone H3 (pHH3).

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound (e.g., at its GI50 concentration) or vehicle for 24 hours.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pHH3 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for a loading control like GAPDH to ensure equal protein loading.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the preclinical evaluation of a GAK inhibitor and a logical flow for investigating its mechanism of action.

Preclinical Evaluation Workflow

This workflow outlines the progression from initial in vitro characterization to in vivo efficacy studies.[1][2][7]

Logical Relationship for Mechanism of Action Study

This diagram shows the logical connections between experiments to confirm that the observed cellular phenotype is due to the inhibition of GAK.

References

- 1. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 2. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

GAK Inhibitor 49: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a significant therapeutic target in diverse disease areas, including viral infections and oncology. It plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process that is hijacked by various pathogens for entry into host cells. The discovery of potent and selective GAK inhibitors is therefore of high interest for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of GAK inhibitor 49, a potent and selective ATP-competitive inhibitor of GAK.

Discovery of this compound

This compound, belonging to the isothiazolo[5,4-b]pyridine class of compounds, was identified through a dedicated drug discovery campaign aimed at developing selective inhibitors of GAK. The research, published by Kovackova et al. in the Journal of Medicinal Chemistry in 2015, detailed the structure-activity relationship (SAR) studies that led to the identification of this potent molecule.

Biological Activity and Selectivity

This compound demonstrates high affinity and potent inhibition of GAK. It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain. The key quantitative data for this compound and its hydrochloride salt are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 56 nM | NanoBRET Assay | [1][2] |

| Ki | 0.54 nM | LanthaScreen™ Eu Kinase Binding Assay | [2] |

Table 2: Selectivity Profile of this compound (Hydrochloride)

| Kinase | IC50 (µM) |

| AAK1 | 28 |

| BMP2K | 63 |

| STK16 | >100 |

Data sourced from MedChemExpress product information, accuracy not independently confirmed by the original publication.[2]

This compound also shows binding to Receptor-Interacting Protein Kinase 2 (RIPK2).[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core isothiazolo[5,4-b]pyridine scaffold is constructed and subsequently functionalized to yield the final compound. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

The following is a representative synthetic protocol based on the general methodologies for the synthesis of isothiazolo[5,4-b]pyridines. The specific details for compound 49 can be found in the supplementary information of Kovackova et al., J Med Chem 2015, 58(8), 3393-3410.

Step 1: Synthesis of the Isothiazolo[5,4-b]pyridine Core

A substituted pyridine derivative is used as the starting material. Through a series of reactions including nitration, chlorination, and cyclization with a sulfur source (e.g., sodium sulfide), the isothiazolo[5,4-b]pyridine core is synthesized.

Step 2: Functionalization of the Isothiazolo[5,4-b]pyridine Core

The core scaffold is then functionalized at specific positions via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce the desired aryl and amino substituents. For this compound, this involves the introduction of a 3,4,5-trimethoxyphenyl group and a 3-methoxyphenylamine moiety.

Final Product: N-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-amine (this compound)

Mechanism of Action and Signaling Pathway

GAK plays a pivotal role in the regulation of clathrin-mediated endocytosis, a process essential for the internalization of various molecules and pathogens, including the Hepatitis C virus (HCV). GAK facilitates the uncoating of clathrin from newly formed vesicles, a critical step for the recycling of clathrin and the release of the vesicle's cargo into the cytoplasm. By inhibiting GAK, this compound disrupts this process, thereby impeding the lifecycle of viruses that rely on this pathway for entry and assembly.[3]

Experimental Workflows

The discovery and characterization of this compound involved a series of key experiments to determine its binding affinity, inhibitory activity, and antiviral efficacy.

GAK Binding Affinity Assay Workflow

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Cyclin G-Associated Kinase (GAK) in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of clathrin-mediated endocytosis (CME). It functions as an essential cofactor for the Hsc70 chaperone in the uncoating of clathrin-coated vesicles (CCVs), a terminal and vital step in the endocytic pathway. Beyond this canonical role, GAK is implicated in earlier stages of CME, including the recruitment of adaptor proteins and the maturation of clathrin-coated pits (CCPs). This technical guide provides an in-depth analysis of GAK's function in CME, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the intricacies of endocytic trafficking and for professionals in drug development targeting cellular transport mechanisms.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of cargo, including nutrients, signaling receptors, and pathogens. This process involves the coordinated assembly of a clathrin coat on the plasma membrane, the formation of a clathrin-coated pit, and the subsequent scission of a clathrin-coated vesicle into the cytoplasm. The timely disassembly, or uncoating, of this clathrin coat is paramount for the release of the vesicle's contents and the recycling of clathrin and its associated adaptor proteins for subsequent rounds of endocytosis.

Cyclin G-associated kinase (GAK), the ubiquitous homolog of the neuron-specific protein auxilin, plays a central and multifaceted role in this intricate process.[1][2] GAK is a multi-domain protein consisting of an N-terminal kinase domain, a PTEN-like domain, a central clathrin-binding domain, and a C-terminal J-domain.[3][4] The J-domain is crucial for recruiting the molecular chaperone Hsc70, which utilizes the energy from ATP hydrolysis to dismantle the clathrin lattice.[4][5] While its role in uncoating is well-established, emerging evidence points to GAK's involvement in earlier phases of CME, such as the recruitment of adaptor proteins like AP-2 and the regulation of CCP maturation and stabilization.[2][6]

This guide will delve into the molecular mechanisms by which GAK executes its functions in CME, summarize key quantitative findings, provide detailed protocols for investigating its activity, and illustrate the complex interplay of molecules involved in GAK-mediated endocytic events.

Quantitative Data on GAK Function in Clathrin-Mediated Endocytosis

The following tables summarize key quantitative data from studies on GAK's role in CME, providing a comparative overview of its dynamic behavior and functional impact.

| Parameter | Value | Cell Type/System | Reference |

| GAK Recruitment Dynamics | |||

| Duration of GAK association with clathrin puncta | 11.6 ± 3 seconds | CV1 cells | [7] |

| Peak number of GAK molecules recruited during uncoating | 4 ± 2 molecules | Gene-edited SUM159 cells | [3] |

| Time to peak recruitment of GAK after uncoating initiation | ~3.2 seconds | Gene-edited cells | [3] |

| Effects of GAK Depletion | |||

| Inhibition of transferrin uptake upon GAK knockdown | Marked decrease | HeLa cells | [2] |

| Inhibition of EGF receptor internalization upon GAK knockdown | Marked decrease | HeLa cells | [2] |

| Reduction in the number of clathrin-coated pits | Marked reduction | GAK-depleted HeLa cells | [2] |

| Domain Function | |||

| Rescue of transferrin uptake in GAK-knockout MEFs by GAK-C62 (clathrin-binding and J-domains) | ~80% of control | GAK-knockout MEFs | [4] |

Table 1: Quantitative analysis of GAK's role in clathrin-mediated endocytosis.

Signaling and Functional Pathways of GAK in CME

GAK's function in CME is intricately linked with a network of protein-protein and protein-lipid interactions. The following diagrams illustrate these relationships.

Caption: GAK-mediated signaling in clathrin-coated vesicle uncoating.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GAK in CME.

siRNA-Mediated Knockdown of GAK and Transferrin Uptake Assay

This protocol describes the depletion of endogenous GAK using small interfering RNA (siRNA) followed by a quantitative assessment of CME via a transferrin uptake assay.

Materials:

-

HeLa cells

-

Opti-MEM I Reduced Serum Medium

-

siRNA targeting GAK (e.g., Dharmacon ON-TARGETplus)

-

Control non-targeting siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Complete DMEM medium (with 10% FBS)

-

Serum-free DMEM

-

Human transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

PBS (phosphate-buffered saline)

-

Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in 24-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Transfection: a. For each well, dilute 20 pmol of GAK siRNA or control siRNA into 50 µL of Opti-MEM. b. In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation. d. Add the 100 µL siRNA-lipid complex to each well containing cells in 400 µL of complete medium. e. Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Transferrin Uptake Assay: a. After the incubation period, wash the cells twice with ice-cold PBS. b. Starve the cells in serum-free DMEM for 30 minutes at 37°C. c. Add pre-warmed serum-free DMEM containing 25 µg/mL of fluorescently labeled transferrin to the cells and incubate for 15 minutes at 37°C. d. To stop internalization, place the plate on ice and wash the cells three times with ice-cold PBS. e. To remove surface-bound transferrin, wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.

-

Quantification: a. Lyse the cells in 200 µL of cell lysis buffer. b. Measure the fluorescence intensity of the lysate using a fluorometer (excitation/emission appropriate for the fluorophore). c. Determine the total protein concentration of each lysate using a BCA assay. d. Normalize the fluorescence intensity to the total protein concentration to determine the amount of internalized transferrin.

Co-Immunoprecipitation of GAK and Clathrin Heavy Chain

This protocol details the procedure for isolating GAK-clathrin complexes from cell lysates to demonstrate their interaction.

Materials:

-

HEK293T cells

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-GAK antibody (for immunoprecipitation)

-

Anti-clathrin heavy chain antibody (for western blotting)

-

Rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Lysis: a. Grow HEK293T cells to ~90% confluency in a 10 cm dish. b. Wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new pre-chilled tube.

-

Immunoprecipitation: a. Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation. b. Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube. c. Add 2-5 µg of anti-GAK antibody or rabbit IgG control to the lysate and incubate overnight at 4°C with gentle rotation. d. Add 30 µL of pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

Washes and Elution: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold wash buffer. c. After the final wash, remove all residual buffer. d. Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-clathrin heavy chain antibody to detect the co-immunoprecipitated protein.

Live-Cell Imaging of GAK Recruitment to Clathrin-Coated Pits

This protocol outlines the use of Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the dynamic recruitment of GAK to CCPs in real-time.

Materials:

-

CV-1 or HeLa cells

-

Glass-bottom imaging dishes

-

Plasmids encoding GFP-GAK and mRFP-Clathrin Light Chain

-

Transfection reagent (e.g., FuGENE HD)

-

TIRF microscope equipped with appropriate lasers and filters

Procedure:

-

Cell Culture and Transfection: a. Plate cells on glass-bottom dishes 24 hours before transfection. b. Co-transfect the cells with plasmids encoding GFP-GAK and mRFP-Clathrin Light Chain using a suitable transfection reagent according to the manufacturer's instructions. c. Allow 24-48 hours for protein expression.

-

Live-Cell Imaging: a. Mount the dish on the TIRF microscope stage, maintaining the cells at 37°C and 5% CO₂. b. Identify cells expressing both fluorescent proteins at low to moderate levels. c. Acquire dual-color time-lapse image series using the TIRF illumination mode. Use an acquisition rate of approximately 1 frame per second for 2-5 minutes.

-

Image Analysis: a. Use image analysis software (e.g., ImageJ with appropriate plugins) to identify and track individual clathrin puncta (mRFP signal). b. Measure the fluorescence intensity of the GFP-GAK signal at the locations of the tracked clathrin puncta over time. c. Analyze the temporal relationship between the appearance and disappearance of the clathrin and GAK signals to determine the timing of GAK recruitment relative to the CCP lifecycle.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating GAK's role in CME.

Caption: Workflow for studying the effect of GAK depletion on CME.

Caption: Workflow for investigating the interaction between GAK and clathrin.

Conclusion

Cyclin G-associated kinase is an indispensable component of the clathrin-mediated endocytosis machinery. Its primary and best-characterized function is to recruit Hsc70 to facilitate the ATP-dependent uncoating of clathrin-coated vesicles. However, the role of GAK extends beyond this late-stage event, with evidence supporting its involvement in the early stages of CCP formation and maturation. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide provide a robust framework for researchers and drug development professionals to further explore the multifaceted functions of GAK. A deeper understanding of GAK's regulatory mechanisms in CME will not only advance our fundamental knowledge of cellular trafficking but may also unveil novel therapeutic targets for diseases where endocytosis is dysregulated, such as cancer and viral infections. The continued investigation into the precise temporal and spatial regulation of GAK activity will undoubtedly shed more light on the intricate and dynamic nature of clathrin-mediated endocytosis.

References

- 1. rupress.org [rupress.org]

- 2. Dynamic early recruitment of GAK–Hsc70 regulates coated pit maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-molecule analysis of a molecular disassemblase reveals the mechanism of Hsc70-driven clathrin uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Recruitment dynamics of GAK and auxilin to clathrin-coated pits during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

GAK Inhibitor 49: A Technical Guide to an ATP-Competitive Cyclin G-Associated Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GAK inhibitor 49, a potent and selective ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to support researchers in the fields of kinase inhibition and drug discovery.

Core Data Presentation

This compound has been characterized as a highly potent and selective small molecule inhibitor of GAK. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Notes |

| Binding Affinity (Ki) | 0.54 nM | Demonstrates very strong binding to the GAK kinase domain.[1] |

| Cellular IC50 | 56 nM | Indicates potent inhibition of GAK activity within a cellular context.[1] |

| Mechanism of Action | ATP-competitive | Competes with ATP for binding to the kinase active site.[1] |

| Selectivity Profile | Weak inhibitory effect on AAK1 (IC50 = 28 µM), BMP2K (IC50 = 63 µM), and STK16 (IC50 > 100 µM). Also shows binding to RIPK2. | While highly selective for GAK, some off-target binding has been observed. A full kinome scan profile is not publicly available.[1] |

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the GAK kinase domain, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of a phosphate group from ATP to GAK's substrates, thereby inhibiting its catalytic activity.

GAK Signaling Pathways

Cyclin G-Associated Kinase (GAK) is a serine/threonine kinase that plays a crucial role in regulating clathrin-mediated endocytosis and intracellular vesicle trafficking. It is also involved in the cell cycle, particularly in centrosome maturation and mitotic progression. GAK's primary known function is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key event in the assembly of clathrin-coated pits.

Experimental Protocols

The following provides a representative methodology for determining the in vitro inhibitory activity of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 value of this compound against purified recombinant GAK.

Materials:

-

Recombinant human GAK enzyme

-

GAK peptide substrate (e.g., a peptide containing the phosphorylation site of the AP-2 μ2 subunit)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the GAK enzyme and GAK peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized luminescence against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical characterization to cellular and potentially in vivo studies.

This workflow begins with in vitro biochemical assays to determine the inhibitor's potency, mechanism of action, and selectivity against a broad panel of kinases. Promising candidates then advance to cellular assays to confirm target engagement and assess their effects on cellular pathways and phenotypes. Finally, for compounds with potential therapeutic applications, in vivo studies may be conducted to evaluate their pharmacokinetic properties, efficacy in disease models, and safety.

References

An In-depth Technical Guide to the Cellular Targets of GAK Inhibitor 49

This guide provides a comprehensive overview of GAK inhibitor 49, a potent and selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK). It is intended for researchers, scientists, and drug development professionals interested in the cellular targets and mechanism of action of this compound.

Mechanism of Action

This compound is a potent, ATP-competitive, and highly selective inhibitor of Cyclin G-associated kinase (GAK).[1][2][3][4][5] As an ATP-competitive inhibitor, it functions by binding to the ATP-binding pocket of the GAK kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of GAK substrates.[6][7] This inhibition of GAK's kinase activity disrupts its crucial roles in cellular processes, most notably clathrin-mediated endocytosis and membrane trafficking.[6][8][9]

GAK is a serine/threonine kinase that plays a vital role in regulating the function of clathrin and adaptor protein complexes (APs), which are essential for the formation of clathrin-coated vesicles.[5][6] By phosphorylating the μ subunit of adaptor protein 2 (AP2M1), GAK enhances the recruitment of cargo into forming vesicles.[6] Inhibition of GAK by this compound is therefore expected to disrupt these trafficking events.

Beyond its role in endocytosis, GAK has been implicated in other cellular functions, including cell cycle progression, and has been identified as a potential target in various diseases such as cancer, viral infections (including Hepatitis C), and Parkinson's disease.[6][9][10]

Quantitative Data

The following table summarizes the key quantitative data for this compound, detailing its potency and selectivity.

| Target | Parameter | Value | Reference |

| GAK | Ki | 0.54 nM | [1][2][5] |

| GAK | Cell IC50 | 56 nM | [1][2][3][4][5] |

| RIPK2 | Binding | Yes | [1][2][5] |

| AAK1 | IC50 | 28 µM | [1][2] |

| BMP2K | IC50 | 63 µM | [1][2] |

| STK16 | IC50 | >100 µM | [1][2] |

Table 1: Potency and Selectivity of this compound. This table highlights the high potency of this compound for its primary target, GAK, as indicated by its sub-nanomolar Ki value and nanomolar cellular IC50. The inhibitor also demonstrates a degree of selectivity, with significantly weaker inhibition of other kinases such as AAK1, BMP2K, and STK16. It is important to note that this compound does show binding to RIPK2.

Experimental Protocols

While specific, detailed protocols for experiments utilizing this compound are not extensively published, the following outlines the general methodologies that would be employed to study its effects.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.

-

Objective: To quantify the inhibitory potency (e.g., IC50) of this compound against GAK.

-

General Procedure:

-

Recombinant GAK enzyme is incubated with a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific GAK substrate if known) and ATP (often radiolabeled, e.g., [γ-32P]ATP) in a kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate via SDS-PAGE and autoradiography, or through non-radioactive methods such as ELISA-based assays or fluorescence polarization.

-

The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay

This type of assay confirms that the inhibitor can bind to its target within a cellular context.

-

Objective: To verify that this compound engages with GAK inside living cells.

-

General Procedure:

-

Cells expressing GAK are treated with varying concentrations of this compound.

-

A specialized cellular thermal shift assay (CETSA) or a chemical proteomics approach can be used.

-

In CETSA, the principle is that a ligand-bound protein is stabilized against thermal denaturation. After treatment, cells are heated, and the amount of soluble GAK is quantified by methods like Western blotting or mass spectrometry. An increase in the melting temperature of GAK in the presence of the inhibitor indicates target engagement.

-

For chemical proteomics, a tagged version of the inhibitor or an affinity matrix could be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

-

HCV Entry and Assembly Assays

Given the role of GAK in viral entry and assembly, these assays are crucial for evaluating the antiviral potential of this compound.

-

Objective: To determine the effect of this compound on the entry and assembly stages of the Hepatitis C virus (HCV) lifecycle.

-

General Procedure for Entry Assay:

-

Hepatoma cells (e.g., Huh-7.5) are pre-treated with different concentrations of this compound.

-

The cells are then infected with HCV pseudoparticles (HCVpp) or cell culture-derived HCV (HCVcc).

-

After a defined infection period, the viral entry is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) encoded by the viral genome.

-

A decrease in reporter activity in the presence of the inhibitor indicates inhibition of viral entry.

-

-

General Procedure for Assembly Assay:

-

Cells already harboring an HCV replicon are treated with this compound.

-

The production of new infectious virus particles is measured by collecting the supernatant and using it to infect naive cells.

-

The infectivity of the produced virus is then quantified, for example, by staining for viral antigens in the newly infected cells or by a reporter gene assay.

-

A reduction in the infectivity of the progeny virus suggests an impairment of viral assembly or release.

-

Visualizations

Below are diagrams illustrating key concepts related to this compound.

Caption: ATP-competitive inhibition mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound [myskinrecipes.com]

- 9. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GAK Inhibitor 49 Hydrochloride Salt

This guide provides a comprehensive overview of the core properties of GAK inhibitor 49 hydrochloride salt, tailored for researchers, scientists, and drug development professionals. It includes detailed information on its physicochemical characteristics, mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Core Properties and Mechanism of Action

This compound hydrochloride salt is a potent and highly selective, ATP-competitive inhibitor of Cyclin G-associated kinase (GAK).[1][2][3] GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and the regulation of mitotic progression.[4][5] By binding to the ATP pocket of GAK, the inhibitor blocks its kinase activity, thereby disrupting these cellular processes. The hydrochloride salt form enhances the solubility and stability of the compound for research applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃ClN₂O₅ | [3] |

| Molecular Weight | 406.86 g/mol | [3] |

| CAS Number | 2930378-91-7 | [3] |

| Appearance | Powder | [3] |

| Solubility | DMSO: 14.29 mg/mL (with ultrasonic) | [3] |

| Storage (Powder) | 4°C, sealed, away from moisture | [3] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

In Vitro and In Vivo Activity

This compound hydrochloride salt demonstrates high potency in biochemical and cell-based assays and has been evaluated in in vivo models.

In Vitro Potency and Selectivity

| Assay Type | Parameter | Value | Notes | Reference |

| Biochemical Assay | Kᵢ (GAK) | 0.54 nM | ATP-competitive inhibition | [1][2] |

| Cell-based Assay | IC₅₀ (GAK) | 56 nM | Determined by NanoBRET assay in HEK293 cells. | [2][6] |

| Selectivity | IC₅₀ (AAK1) | 28 µM | Weak inhibition | [2] |

| IC₅₀ (BMP2K) | 63 µM | Weak inhibition | [2] | |

| IC₅₀ (STK16) | >100 µM | Weak inhibition | [2] | |

| Binding | RIPK2 | Shows binding | [1][2] |

In Vivo Information

| Study Type | Model | Key Findings | Reference |

| Cancer Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Targeted GAK inhibition leads to a significant reduction in tumor burden in xenograft-bearing NSG mice. Inhibition of GAK results in G2/M phase cell cycle arrest, distortion of mitotic spindles, and chromosomal damage. | [7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

GAK plays a crucial role in two primary cellular processes: clathrin-mediated endocytosis and mitosis. This compound exerts its effects by inhibiting the kinase function of GAK in these pathways.

GAK is essential for the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It also plays a role in centrosome maturation and spindle assembly during mitosis. Inhibition of GAK disrupts these processes, leading to cell cycle arrest and impaired vesicle trafficking.

Experimental Workflow

A typical workflow for evaluating a GAK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride - Immunomart [immunomart.com]

- 4. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. carnabio.com [carnabio.com]

- 7. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

GAK Inhibition in Cancer Cells: A Technical Overview of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitosis.[1][2][3] Its overexpression has been linked to the progression of certain cancers, such as prostate cancer and osteosarcoma, making it an emerging therapeutic target.[1][3] This technical guide provides an in-depth overview of the preliminary research on GAK inhibitors in cancer cells, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. While specific data on "GAK inhibitor 49" is limited, we will draw upon publicly available research on potent and selective GAK inhibitors, such as SGC-GAK-1, to provide a comprehensive understanding of the current state of GAK inhibition in oncology research.

Quantitative Data on GAK Inhibitors

The following tables summarize the available quantitative data for this compound and the well-characterized GAK chemical probe, SGC-GAK-1.

Table 1: In Vitro Inhibitory Activity of GAK Inhibitors

| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | Cellular IC50 (nM) | Reference |

| This compound hydrochloride | GAK | ATP-competitive | 0.54 | - | 56 | [4][5] |

| RIPK2 | Binding | - | - | - | [4][5] | |

| SGC-GAK-1 | GAK | TR-FRET | 3.1 | 4.5 | 110 (NanoBRET) | [6][7] |

| AAK1 | 53,000 | - | - | [7] | ||

| STK16 | 51,000 | - | - | [7] | ||

| RIPK2 | - | 110 | 360 (NanoBRET) | [3][7] |

Table 2: Anti-proliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| LNCaP | Androgen-sensitive | 0.05 ± 0.15 | [1][7] |

| 22Rv1 | Androgen-receptor splice variant | 0.17 ± 0.65 | [1][7] |

| VCaP | Androgen-sensitive, overexpresses AR | Strong inhibition at 10 µM | [1][6] |

| PC3 | Androgen-insensitive | Minimal effect | [1][6] |

| DU145 | Androgen-insensitive | Minimal effect | [1][6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of GAK inhibitors in cancer cells.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant GAK kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT)

-

Test compound (e.g., SGC-GAK-1)

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the GAK enzyme, biotinylated peptide substrate, and ATP to the wells of the microplate.

-

Add the diluted test compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

-

Incubate in the dark for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (665 nm / 620 nm).

-

Plot the signal ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Reagents and Materials:

-

Cancer cell lines (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

Test compound (e.g., SGC-GAK-1)

-

CellTiter-Glo® Reagent

-

Opaque-walled multi-well plates (e.g., 96-well)

-

-

Procedure:

-

Seed the cells into the wells of the opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[1]

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control cells.

-

Plot the percentage of viable cells against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to assess the impact of the inhibitor on signaling pathways.

-

Reagents and Materials:

-

Treated and untreated cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-GAK, anti-phospho-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Reagents and Materials:

-

Cancer cells treated with the GAK inhibitor

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies with GAK inhibitors, particularly SGC-GAK-1, have begun to elucidate the role of GAK in cancer cell biology. The primary functions of GAK appear to be centered around clathrin-mediated trafficking and the regulation of mitosis.

Role in Clathrin-Mediated Trafficking and Receptor Signaling

GAK is a key regulator of clathrin-mediated endocytosis, a process vital for the internalization of cell surface receptors, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] By facilitating the uncoating of clathrin vesicles, GAK influences the trafficking and signaling of these receptors. Downregulation of GAK has been shown to alter EGFR levels and downstream signaling.[2] Inhibition of GAK could therefore represent a therapeutic strategy to modulate the signaling of oncogenic RTKs.

References

- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of GAK Inhibitor 49 in Disrupting Viral Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK) has emerged as a critical host factor for the entry of a broad range of enveloped viruses. As a serine/threonine kinase, GAK plays a pivotal role in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process that many viruses hijack to gain entry into host cells. Inhibition of GAK, therefore, presents a promising host-targeted antiviral strategy with the potential for broad-spectrum activity and a high barrier to resistance. This technical guide provides an in-depth overview of the effects of GAK inhibitor 49, a potent and selective GAK inhibitor, on viral entry pathways.

GAK's primary function in CME is to facilitate the uncoating of clathrin-coated vesicles, a crucial step for the release of internalized cargo, including viral particles, into the cytoplasm. GAK, in concert with the co-chaperone Hsc70, disassembles the clathrin coat. By inhibiting the kinase activity of GAK, compounds like this compound disrupt this process, effectively trapping viruses within the endocytic pathway and preventing the release of their genetic material to initiate infection.[1][2][3] This guide will detail the quantitative effects of GAK inhibitors on various viruses, provide comprehensive experimental protocols for assessing viral entry inhibition, and visualize the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Viral Entry by GAK Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selective GAK inhibitors against a panel of enveloped viruses. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the inhibitor required to reduce viral infection or activity by 50%.

| Inhibitor | Virus | Assay Type | Cell Line | EC50 / IC50 | Citation |

| This compound | Undisclosed (in a cell-based assay) | Cellular Assay | Not Specified | 56 nM (IC50) | [4][5] |

| Isothiazolo[4,3-b]pyridine Analog | Dengue Virus (DENV) | Luciferase Reporter Assay | Huh-7 | ~1 µM (EC50) | [1] |

| Isothiazolo[4,3-b]pyridine Analog | Ebola Virus (EBOV) | Pseudovirus Entry Assay | Not Specified | Moderate Activity | [1][6] |

| Isothiazolo[4,3-b]pyridine Analog | Chikungunya Virus (CHIKV) | Not Specified | Not Specified | Moderate Activity | [7][8] |

| Isothiazolo[4,3-b]pyridine Analog | Hepatitis C Virus (HCV) | Antiviral Assay | Not Specified | Modest Activity | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to evaluate the effect of GAK inhibitors on viral entry.

Pseudovirus Neutralization Assay (Luciferase-Based)

This assay is a safe and robust method to quantify the inhibition of viral entry mediated by viral glycoproteins. It utilizes replication-defective viral particles (pseudoviruses) that incorporate the envelope protein of the virus of interest and carry a reporter gene, such as luciferase.

a. Production of Pseudoviruses (Lentiviral Backbone):

-

Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Plasmid Transfection: Co-transfect the HEK293T cells with three plasmids:

-

A packaging plasmid (e.g., psPAX2) that provides the necessary viral proteins for particle formation (Gag, Pol, Rev).

-

A transfer plasmid encoding a reporter gene (e.g., pWPI-Luciferase).

-

An envelope plasmid expressing the glycoprotein of the virus of interest (e.g., Ebola GP, SARS-CoV-2 S).

-

-

Incubation and Harvest: Incubate the transfected cells for 48-72 hours. Harvest the cell culture supernatant containing the pseudoviruses.

-

Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cellular debris. Aliquot and store the pseudoviruses at -80°C.

b. Neutralization Assay:

-

Target Cell Seeding: Seed target cells susceptible to the virus of interest (e.g., Vero E6 for Ebola, Huh-7 for HCV) in a 96-well plate and incubate overnight.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in appropriate cell culture media.

-

Inhibitor-Virus Incubation: Mix the diluted inhibitor with the pseudovirus preparation and incubate for 1 hour at 37°C to allow the inhibitor to bind to the viral particles or host cells.

-

Infection: Add the inhibitor-virus mixture to the target cells and incubate for 48-72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit (e.g., Promega Bright-Glo™).

-

Data Analysis: Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the untreated virus control. Determine the IC50 value using non-linear regression analysis.[9][10][11]

Dengue Virus (DENV) Luciferase Reporter Virus Assay

This assay utilizes a recombinant Dengue virus that expresses a luciferase reporter gene, allowing for the quantification of viral replication, which is dependent on successful entry.

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined period before infection.

-

Infection: Infect the cells with the DENV luciferase reporter virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for 48 hours to allow for viral entry, replication, and reporter gene expression.

-

Luciferase Measurement: Lyse the cells and measure the Renilla luciferase activity.

-

Data Analysis: Normalize the luciferase signal to cell viability (e.g., using an AlamarBlue assay) and calculate the EC50 value of the inhibitor.[1]

Mandatory Visualizations

Signaling Pathway: GAK in Clathrin-Mediated Viral Entry

The following diagram illustrates the critical role of GAK in the clathrin-mediated endocytosis of viral particles and the mechanism by which this compound disrupts this process.

Caption: GAK's role in clathrin-mediated viral entry and its inhibition.

Experimental Workflow: Pseudovirus Neutralization Assay

This diagram outlines the key steps involved in a luciferase-based pseudovirus neutralization assay to determine the IC50 of this compound.

References

- 1. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cyclin G associated kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: GAK Inhibitor 49 In Vitro Kinase Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, is implicated in clathrin-mediated membrane trafficking and has emerged as a potential therapeutic target in various diseases, including cancer and viral infections. GAK inhibitor 49 is a potent and highly selective ATP-competitive inhibitor of GAK with a Ki of 0.54 nM and a cellular IC50 of 56 nM.[1] This application note provides a detailed protocol for performing an in vitro kinase assay to determine the potency of this compound. The protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Signaling Pathway and Experimental Principle

GAK, like other kinases, catalyzes the transfer of the gamma-phosphate from ATP to a substrate protein. In this protocol, histone H1 is used as a generic substrate. The amount of ADP generated in this reaction is directly proportional to the kinase activity. This compound competes with ATP for binding to the GAK active site, thereby inhibiting its activity. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction that produces light. The luminescent signal is inversely correlated with GAK activity.

Caption: GAK Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GAK in vitro kinase assay.

| Parameter | Value | Reference |

| This compound Ki | 0.54 nM | [1] |

| This compound Cellular IC50 | 56 nM | [1] |

| GAK Concentration | 250 nM | [2] |

| Histone H1 Substrate Concentration | 0.2 mg/ml | [2] |

| ATP Concentration | 100 µM | [2] |

| MgCl2 Concentration | 5 mM | [2] |

Experimental Protocol

This protocol is adapted from a published method for a GAK in vitro kinase assay.[2]

Materials

-

Recombinant GAK enzyme

-

This compound

-

Histone H1 (Calbiochem)

-

ATP

-

MgCl2

-

Kinase Assay Buffer: 50 mM Tris/HCl (pH 7.4), 1 mM DTT

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettor

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Workflow for this compound IC50 Determination.

Procedure

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration in the assay should typically range from 0.01 nM to 1 µM to generate a complete dose-response curve. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as used for the inhibitor dilutions.

-

Kinase Reaction Setup:

-

In a 25 µl reaction volume, add the following components to the wells of a white multi-well plate:

-

GAK enzyme to a final concentration of 250 nM.

-

Histone H1 substrate to a final concentration of 0.2 mg/ml.

-

The appropriate dilution of this compound or vehicle control.

-

Kinase Assay Buffer to bring the volume to 20 µl.

-

-

Pre-incubate the plate for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 5 µl of a solution containing ATP and MgCl2 to each well. The final concentrations should be 100 µM ATP and 5 mM MgCl2.[2]

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate for 1 hour at room temperature with shaking.[2]

-

-

ADP Detection:

-

Following the kinase reaction, proceed with the ADP-Glo™ Kinase Assay according to the manufacturer's instructions.

-

Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis

-

Data Normalization:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a very high concentration of inhibitor (or no enzyme) as 0% activity.

-

-

IC50 Determination:

-

Plot the normalized kinase activity (%) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

-

Conclusion

This application note provides a detailed protocol for determining the in vitro potency of this compound using the ADP-Glo™ Kinase Assay. The provided workflow, reagent concentrations, and data analysis guidelines will enable researchers to reliably assess the inhibitory activity of this compound against GAK. Adherence to this standardized protocol will facilitate the comparison of results across different studies and support the ongoing research and development of GAK inhibitors.

References

GAK Inhibitor 49: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular vesicle trafficking. Its involvement in various cellular processes, including viral entry, cell cycle regulation, and cancer progression, has made it a compelling target for therapeutic intervention. GAK inhibitor 49 is a potent, selective, and ATP-competitive inhibitor of GAK with a cellular half-maximal inhibitory concentration (IC50) of 56 nM.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.

Data Presentation

The following tables summarize the quantitative data for this compound in various assays.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Reference |

| Ki | 0.54 nM | [2][3] |

| Cell IC50 | 56 nM | [1][2][3] |

Table 2: Cellular Activity of this compound in Specific Assays

| Assay | Cell Line | Endpoint | Reported Activity |

| Anti-Hepatitis C Virus (HCV) Activity | Huh-7.5 | Inhibition of HCV entry and assembly | Potent inhibition |

| Anti-Dengue Virus Activity | Huh7 | Inhibition of viral infection | Antiviral activity |